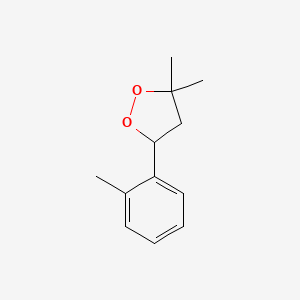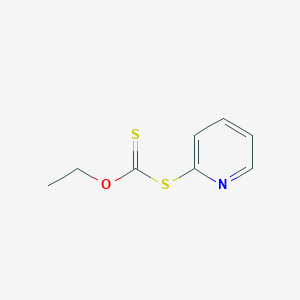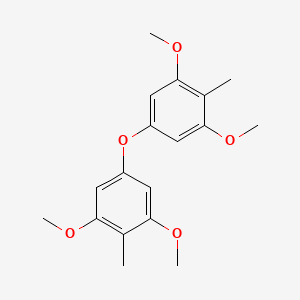
3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane is an organic compound characterized by a dioxolane ring substituted with dimethyl and methylphenyl groups. This compound belongs to the class of cyclic acetals, which are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane typically involves the reaction of 2-methylphenylacetaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or disrupting cellular processes. The exact molecular targets and pathways are subject to ongoing research, but its structural features suggest potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog without the methyl and phenyl substitutions.
2,2-Dimethyl-1,3-dioxolane: Similar structure but with different substitution patterns.
5-Phenyl-1,3-dioxolane: Contains a phenyl group but lacks the dimethyl substitution.
Uniqueness: 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, reactivity, and potential bioactivity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
85981-69-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3,3-dimethyl-5-(2-methylphenyl)dioxolane |
InChI |
InChI=1S/C12H16O2/c1-9-6-4-5-7-10(9)11-8-12(2,3)14-13-11/h4-7,11H,8H2,1-3H3 |
InChI Key |
MPWJMDUSVFZEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(OO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)

![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)

![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)


![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
